molecular formula C18H18N4O5S B2542864 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941929-92-6

4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide

Katalognummer B2542864
CAS-Nummer: 941929-92-6
Molekulargewicht: 402.43
InChI-Schlüssel: KVLZKKLHGKMSCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
BenchChem offers high-quality 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Anticancer Activity

β-Oxoanilides in Heterocyclic Synthesis

A study by Hussein, Harb, and Mousa (2008) detailed the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives using 3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide. These derivatives were explored for their potential in creating branched structures and reacting with active methylene compounds, indicating the compound's utility in developing complex heterocyclic compounds (Hussein, Harb, & Mousa, 2008).

Synthesis of Substituted 1,3,4-oxadiazolyl Tetrahydropyridines as Anticancer Agents

Redda and Gangapuram (2007) reported on the synthesis and anticancer activity of 1,3,4-oxadiazolyl tetrahydropyridines. These compounds, derived from reactions involving isonicotinic acid hydrazide and O-mesitylene sulfonyl hydroxylamine, showed moderate cytotoxicity against MCF-7 breast cancer cell lines, underscoring the potential anticancer applications of these compounds (Redda & Gangapuram, 2007).

Crystal Structure and Docking Simulations

Crystal Structure Studies and DFT Calculations

Kumara et al. (2017) synthesized and analyzed the crystal structure of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. The study highlights the compounds' molecular structures, confirming them through X-ray diffraction, and provides insight into their electronic properties via DFT calculations (Kumara et al., 2017).

Docking Simulations for Antimicrobial and Antitubercular Agents

Shingare et al. (2022) explored the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activity through molecular docking studies. This research provides valuable insights into the potential medical applications of these compounds, particularly against tuberculosis (Shingare et al., 2022).

Organic Electronics and Corrosion Inhibition

Hole-Blocking Materials for Organic LEDs

Wang et al. (2001) focused on the synthesis and structure of bis(1,3,4-oxadiazole) systems for use in organic light-emitting diodes (LEDs). Their work demonstrates the utility of these compounds in improving the efficiency of LEDs, indicating their significance in the development of advanced electronic devices (Wang et al., 2001).

Corrosion Inhibition for Mild Steel

Bouklah et al. (2006) investigated the use of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid media. Their findings suggest that these compounds can significantly enhance corrosion resistance, making them valuable for industrial applications in protecting metallic structures (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Eigenschaften

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-26-14-4-6-15(7-5-14)28(24,25)12-2-3-16(23)20-18-22-21-17(27-18)13-8-10-19-11-9-13/h4-11H,2-3,12H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLZKKLHGKMSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.